1-Ethynyl-3,3-dimethylcyclopentan-1-ol

Catalog No.
S13817249
CAS No.
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-3,3-dimethylcyclopentan-1-ol

Product Name

1-Ethynyl-3,3-dimethylcyclopentan-1-ol

IUPAC Name

1-ethynyl-3,3-dimethylcyclopentan-1-ol

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-4-9(10)6-5-8(2,3)7-9/h1,10H,5-7H2,2-3H3

InChI Key

GPBVFSQFCPVINT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C#C)O)C

1-Ethynyl-3,3-dimethylcyclopentan-1-ol is an organic compound characterized by the molecular formula C9H14OC_9H_{14}O. This compound features a cyclopentanol framework with an ethynyl group and two methyl groups attached to the cyclopentane ring. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common reagents for this transformation include pyridinium chlorochromate and Jones reagent.
  • Reduction: The ethynyl group can undergo reduction to yield an ethyl group, typically using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as converting it into a tosylate using tosyl chloride, which can then undergo nucleophilic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-Ethynyl-3,3-dimethylcyclopentan-1-ol can be achieved through various methods:

  • Alkylation of Cyclopentanol Derivatives: A common approach involves the alkylation of 3,3-dimethylcyclopentanone with an ethynylating agent under basic conditions. This method typically employs strong bases like sodium hydride or potassium tert-butoxide.
  • Sonogashira Coupling: The ethynyl group can also be introduced via Sonogashira coupling reactions involving suitable precursors and palladium catalysts.

These synthetic routes can be adapted for industrial-scale production by optimizing reaction conditions and purification processes.

1-Ethynyl-3,3-dimethylcyclopentan-1-ol has several notable applications:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic effects, particularly in drug development.
  • Material Science: It may be utilized in the synthesis of new materials with unique properties due to its structural characteristics.

Interaction studies of 1-Ethynyl-3,3-dimethylcyclopentan-1-ol focus on its binding affinity with various biological targets. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with polar amino acids. These interactions are crucial for understanding its potential role as a ligand in drug design and development.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-Ethynyl-3,3-dimethylcyclopentan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2-Dimethylcyclopentan-1-olC7H14OC_7H_{14}OLacks the ethynyl group; less reactive
1-EthynylcyclopentanolC7H10OC_7H_{10}OSimilar structure but without additional methyl groups
2,2-DimethylcyclopentanoneC7H12OC_7H_{12}OKetone analog; used as a starting material
3,4-Dimethylcyclopentan-1-olC7H14OC_7H_{14}ODifferent substitution pattern; distinct reactivity

The uniqueness of 1-Ethynyl-3,3-dimethylcyclopentan-1-ol lies in its combination of an ethynyl group and two methyl groups, which enhances its reactivity and potential applications compared to its analogs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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